![molecular formula C19H25N3O4S B2569798 Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate CAS No. 875189-95-0](/img/structure/B2569798.png)
Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Diaminomethylidene Derivatives : The reactivity of Methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, under catalysis by Ni(acac)2, leads to ketene N-benzoylaminal formation. This process underscores the versatility of Methyl 4-oxobutanoates in synthesizing heterocyclic compounds with potential biological activity (Prezent & Dorokhov, 2012).
Molecular Docking and Vibrational Studies : An extensive analysis of the structural, electronic, and optical properties of Methyl 4-oxobutanoate derivatives has been conducted. The study emphasizes the potential of these compounds in biological applications, driven by their promising nonlinear optical properties and interaction with biological targets (Vanasundari et al., 2018).
Biological Applications and Potential
Antioxidant and Antimicrobial Potential : New derivatives of Methyl 4-oxobutanoate have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights the chemical's role in the development of novel therapeutic agents (Harini et al., 2014).
Antiproliferative Activity Investigation : Methyl 4-oxobutanoate derivatives have been synthesized and their antiproliferative activities investigated, pointing towards their potential in cancer research. The studies focus on their synthesis, characterization, and evaluation against various cancer cell lines (Yurttaş, Evren, & Özkay, 2022).
HDAC Inhibitor Applications in Kidney Injury : Phenylthiobutanoic acids (PTBAs), derived from Methyl 4-oxobutanoate, have been identified as histone deacetylase (HDAC) inhibitors. These compounds show promise in accelerating recovery and reducing post-injury fibrosis in kidney injury models, demonstrating the therapeutic potential of Methyl 4-oxobutanoate derivatives (Novitskaya et al., 2014).
特性
IUPAC Name |
methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-9-11-22(12-10-13)18(25)14-5-3-4-6-15(14)20-19(27)21-16(23)7-8-17(24)26-2/h3-6,13H,7-12H2,1-2H3,(H2,20,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKCVBORXMEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。